molecular formula C18H19NO6 B2974186 Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate CAS No. 577985-78-5

Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate

Cat. No. B2974186
CAS RN: 577985-78-5
M. Wt: 345.351
InChI Key: BHSNVNYFSDMJGJ-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” is a chemical compound with the molecular formula C18H19NO6 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass of the molecule is 345.347 Da, and the monoisotopic mass is 345.121246 Da .

Scientific Research Applications

Novel Recovery and Thermal Decomposition

Research on benzoxazine dimers, which share structural similarities with Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate, reveals their application in the recovery of nano-structured ceria (CeO2) via thermal decomposition. This process highlights the potential of such compounds in materials science, particularly in the preparation of metal oxide nanoparticles with specific properties for catalysis or electronics (Veranitisagul et al., 2011).

Synthesis of Heterocyclic Systems

Compounds structurally related to this compound are utilized in the synthesis of heterocyclic systems, demonstrating their significance in medicinal chemistry. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate are prepared as reagents for creating various heterocyclic compounds, which could have potential applications in drug discovery and development (Selič et al., 1997).

Captodative Olefins and Synthesis of Benzofurans

The synthesis of captodative olefins from compounds including 2-phenoxyacetic esters, which are closely related to the chemical structure , showcases their application in organic synthesis. These olefins are used in intramolecular cyclization processes to efficiently produce benzofurans, a class of organic compounds with various pharmaceutical and material science applications (Cruz & Tamariz, 2004).

Nonlinear Optical Properties

Research into the nonlinear optical properties of novel T-type polyurethanes incorporating similar functional groups indicates the potential of such compounds in the development of materials with specific optical characteristics. These materials, showing high thermal stability of second harmonic generation, could be crucial in optical communication technologies and information processing (Lee, Bang, & Baek, 2005).

Spectroelectrochemical Characterisation

The development of a magenta polypyrrole derivatized with Methyl Red azo dye, incorporating similar ester and azo functional groups, underscores the application of such compounds in electrochemical sensors and displays. This research demonstrates the feasibility of using these compounds for pH sensing applications, given their color-changing properties in response to pH variations (Almeida et al., 2017).

Safety and Hazards

While the specific safety data sheet for “Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” is not available, it’s important to handle all chemicals with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring good ventilation .

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-15-9-13(18(21)24-3)14(10-16(15)23-2)19-17(20)11-25-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSNVNYFSDMJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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